Pharbitoside B
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Description
Pharbitoside B is a natural product found in Ipomoea nil with data available.
Scientific Research Applications
Triterpenoid Saponins from Pharbitis nil
- Pharbitoside B is identified as a 21alpha-hydroxyoleanolic acid saponin found in the seeds of Pharbitis nil, a plant belonging to the Convolvulaceae family. This compound is closely related to Pharbitoside A, sharing a similar sugar moiety (Jung et al., 2008).
Bioassay-guided Isolation of Anti-seizure Principles
- Research on Semen Pharbitidis, which includes Pharbitis nil seeds, has explored its traditional use in treating epilepsy. Although this study primarily identifies pharbitin as the main anti-seizure component, Pharbitoside B, as a constituent of the same plant, may be part of the broader context of this traditional use (Liu et al., 2019).
Bioactive Phenolic Constituents from Pharbitis nil Seeds
- While this study does not directly address Pharbitoside B, it highlights the diverse range of bioactive compounds in Pharbitis nil seeds, including phenylethanoid glycosides and lignans. These compounds have demonstrated significant cytotoxicity against human tumor cell lines and inhibition of nitric oxide production in certain cells. This context suggests a potential area of interest for future research on Pharbitoside B (Kim et al., 2011).
Downregulation of Aquaporin 3 Mediated by a Resin Glycoside Fraction
- Although this study focuses on a resin glycoside fraction from Pharbitis Semen, it's relevant to consider how compounds like Pharbitoside B could influence such effects. The study found that this fraction could downregulate Aquaporin 3, leading to laxative effects. This insight might be useful for further understanding the pharmacological actions of Pharbitoside B (Zhu et al., 2019).
properties
Product Name |
Pharbitoside B |
---|---|
Molecular Formula |
C48H78O18 |
Molecular Weight |
943.1 g/mol |
IUPAC Name |
(3R,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C48H78O18/c1-21-30(52)33(55)36(58)39(61-21)65-38-35(57)32(54)25(20-50)63-41(38)66-37-34(56)31(53)24(19-49)62-40(37)64-29-12-13-45(6)26(44(29,4)5)11-14-47(8)27(45)10-9-22-23-17-43(2,3)28(51)18-48(23,42(59)60)16-15-46(22,47)7/h9,21,23-41,49-58H,10-20H2,1-8H3,(H,59,60)/t21-,23-,24+,25+,26-,27+,28+,29-,30-,31+,32+,33+,34-,35-,36+,37+,38+,39-,40-,41-,45-,46+,47+,48+/m0/s1 |
InChI Key |
TYIDJRGRVRRFNB-MNTPPXDLSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@@H]3[C@H]([C@@H]([C@H](O[C@H]3O[C@H]4CC[C@]5([C@H](C4(C)C)CC[C@@]6([C@@H]5CC=C7[C@]6(CC[C@@]8([C@H]7CC([C@@H](C8)O)(C)C)C(=O)O)C)C)C)CO)O)O)CO)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(OC3OC4CCC5(C(C4(C)C)CCC6(C5CC=C7C6(CCC8(C7CC(C(C8)O)(C)C)C(=O)O)C)C)C)CO)O)O)CO)O)O)O)O)O |
synonyms |
21alpha-hydroxyoleanolic acid 3-O-alpha-L-rhamnopyranosyl-(1-2)-O-beta-D-glucopyranosyl-(1-2)-beta-D-glucopyranoside pharbitoside B |
Origin of Product |
United States |
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